

Application Notes and Protocols for the Suc-Leu-Tyr-AMC Assay

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Compound of Interest

Compound Name: Suc-Leu-Tyr-AMC

Cat. No.: B549510

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Audience: Researchers, scientists, and drug development professionals.

Introduction

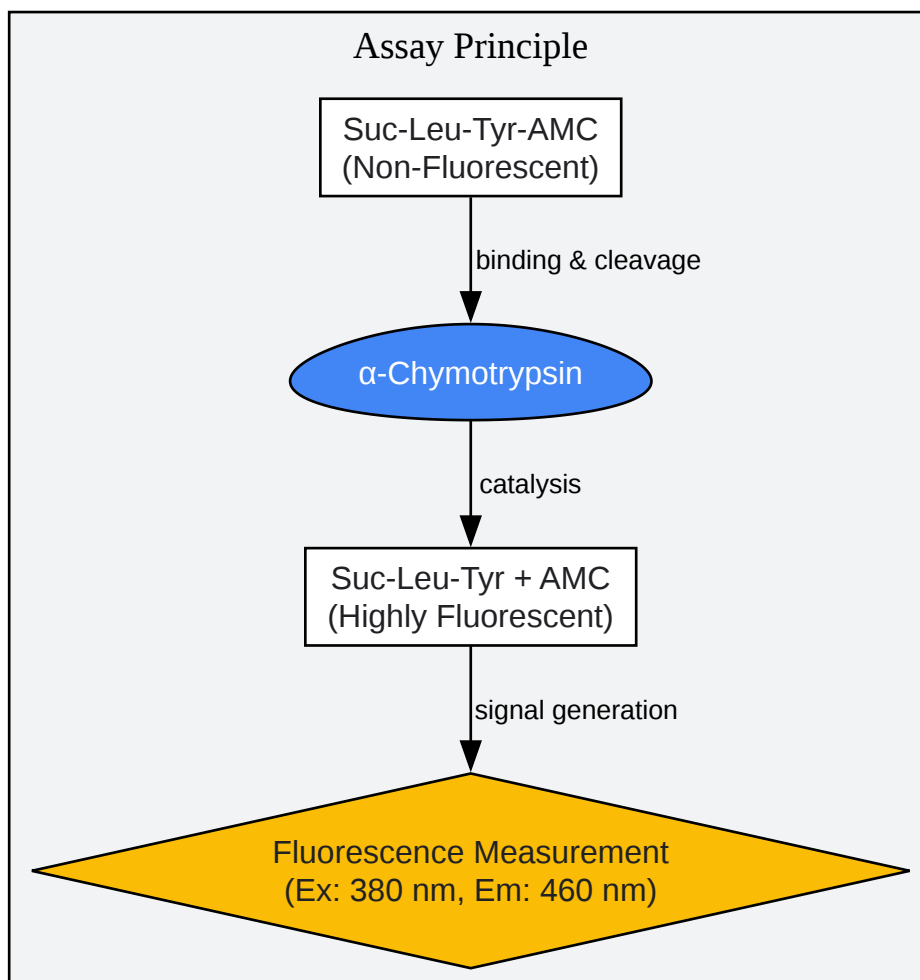
The Succinyl-Leucine-Tyrosine-7-Amino-4-Methylcoumarin (**Suc-Leu-Tyr-AMC**) assay is a robust and sensitive fluorometric method for quantifying the enzymatic activity of chymotrypsin and chymotrypsin-like proteases. This assay is predicated on the enzymatic cleavage of the synthetic peptide substrate, **Suc-Leu-Tyr-AMC**, which results in the release of the highly fluorescent molecule 7-Amino-4-Methylcoumarin (AMC). The fluorescence intensity is directly proportional to the enzymatic activity, making this assay an invaluable tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) in drug discovery.

Chymotrypsin (EC 3.4.21.1) is a serine protease that plays a crucial role in digestion by hydrolyzing proteins in the small intestine. It exhibits a preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Beyond its digestive function, chymotrypsin is also implicated in cellular signaling pathways, notably through the activation of Protease-Activated Receptors (PARs).

Principle of the Assay

The **Suc-Leu-Tyr-AMC** assay relies on a straightforward enzymatic reaction. The non-fluorescent substrate, **Suc-Leu-Tyr-AMC**, is specifically recognized and cleaved by chymotrypsin after the tyrosine residue. This cleavage liberates the fluorophore AMC. When excited by light at a wavelength of approximately 360-380 nm, free AMC emits a strong

fluorescent signal at 440-460 nm. The rate of this increase in fluorescence is a direct measure of the chymotrypsin activity.



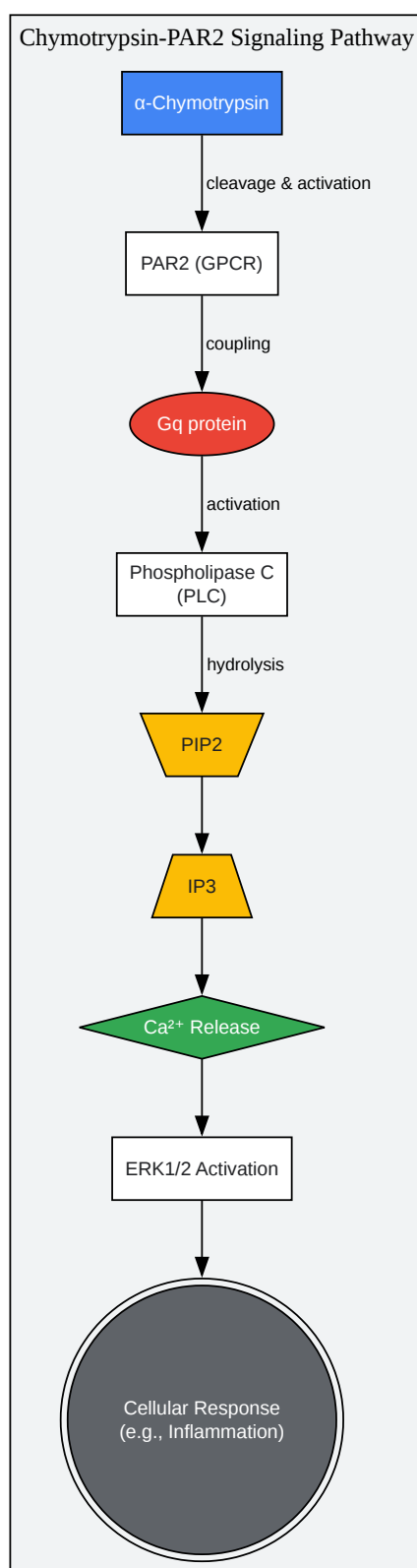
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Caption: Enzymatic cleavage of **Suc-Leu-Tyr-AMC** and detection of fluorescence.

Application in Signaling Pathway Analysis

Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). The activation of PAR2 by chymotrypsin initiates a signaling cascade that is crucial in various physiological processes, including inflammation and gut homeostasis.[1][2] The **Suc-Leu-Tyr-AMC** assay can be employed to study the enzymatic activity of chymotrypsin in the context of this signaling pathway and to screen for inhibitors that may modulate it.

Upon cleavage of its N-terminal domain by chymotrypsin, PAR2 undergoes a conformational change that allows it to couple with and activate the Gq alpha subunit of heterotrimeric G proteins. Activated Gq stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and this increase in cytosolic calcium, along with DAG, activates downstream effectors, including the Extracellular signal-regulated kinase (ERK1/2) pathway.



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Caption: Chymotrypsin activation of PAR2 and downstream signaling.

Data Presentation

Quantitative data from the **Suc-Leu-Tyr-AMC** assay are crucial for characterizing enzyme kinetics and inhibitor potency. Below are representative data tables.

Table 1: Michaelis-Menten Kinetic Parameters for α -Chymotrypsin

Note: Data for the closely related substrate Suc-Ala-Ala-Pro-Phe-AMC is provided as a representative example due to the limited availability of published kinetic data for **Suc-Leu-Tyr-AMC**.

Parameter	Value	Units
K _m	15	μM
k _{cat}	1.5	s^{-1}
k _{cat} /K _m	1.0×10^5	$\text{M}^{-1}\text{s}^{-1}$

Table 2: IC₅₀ Values of Common Chymotrypsin Inhibitors

Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentration.

Inhibitor	IC ₅₀
Chymostatin	~15 nM
TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone)	~50 nM
PMSF (Phenylmethylsulfonyl fluoride)	~200 μM

Experimental Protocols

Materials and Reagents

- α -Chymotrypsin: Bovine pancreatic α -chymotrypsin (e.g., Sigma-Aldrich C4129).

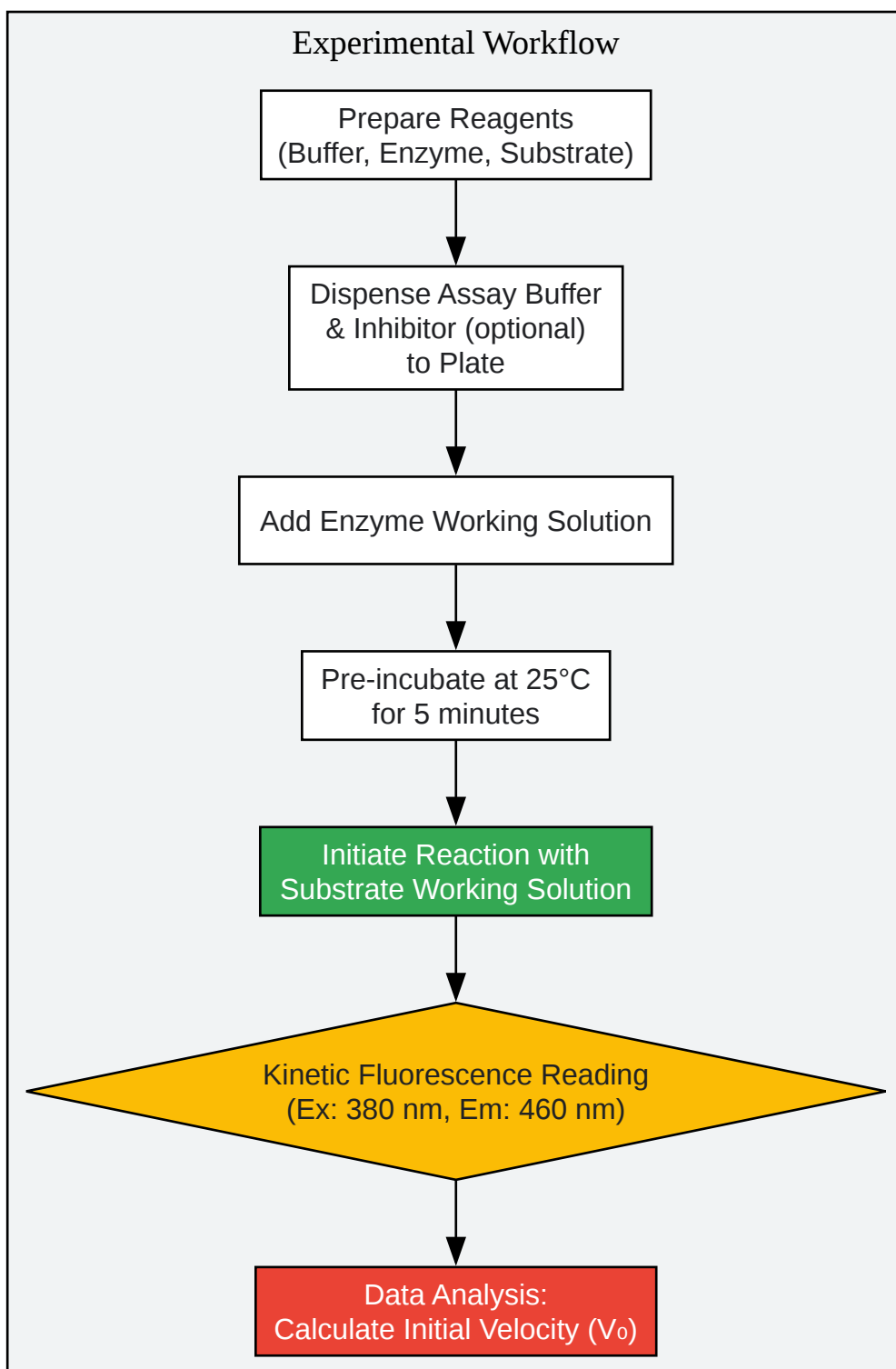
- Substrate: **Suc-Leu-Tyr-AMC** (e.g., Cayman Chemical 14931).
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
- Substrate Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
- Enzyme Diluent: 1 mM HCl with 2 mM CaCl₂.
- Inhibitors (optional): Chymostatin, TPCK, PMSF for control experiments.
- Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.
- Plate Reader: Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Reagent Preparation

- Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add NaCl to 100 mM and CaCl₂ to 10 mM. Filter sterilize and store at 4°C.
- Substrate Stock Solution (10 mM): Dissolve **Suc-Leu-Tyr-AMC** in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.
- Enzyme Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in cold 1 mM HCl with 2 mM CaCl₂. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- Enzyme Working Solution: On the day of the experiment, thaw the enzyme stock solution on ice and dilute to the desired concentration (e.g., 1-10 µg/mL) using the cold enzyme diluent.
- Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration in the assay buffer. For kinetic studies, a range of concentrations bracketing the K_m should be prepared.

Assay Procedure

The following workflow details the steps for conducting the chymotrypsin activity assay.



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